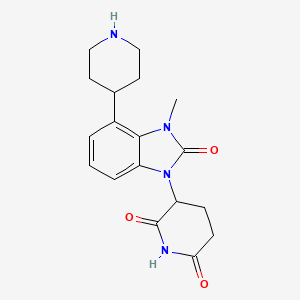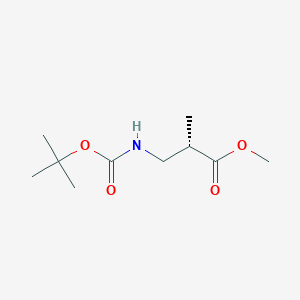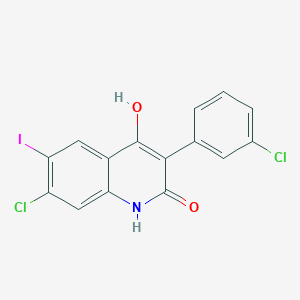
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine, iodine, and hydroxyl functional groups attached to a quinoline core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Halogenation: The introduction of chlorine and iodine atoms can be achieved through electrophilic halogenation reactions. For instance, chlorination can be performed using chlorine gas or N-chlorosuccinimide, while iodination can be carried out using iodine and a suitable oxidizing agent.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production typically requires the use of continuous flow reactors, efficient catalysts, and stringent control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide, organometallic reagents.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dehalogenated quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it a candidate for research in organic electronics and photonics.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
7-chloro-3-(3-chlorophenyl)-4-hydroxyquinolin-2-one: Lacks the iodine atom, which may affect its reactivity and biological activity.
7-chloro-3-(3-chlorophenyl)-6-iodoquinolin-2-one: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
3-(3-chlorophenyl)-4-hydroxy-6-iodoquinolin-2-one: Lacks the chlorine atom at the 7-position, potentially altering its chemical and biological properties.
Uniqueness
The presence of both chlorine and iodine atoms, along with the hydroxyl group, makes 7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one unique. These functional groups contribute to its distinct reactivity and potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C15H8Cl2INO2 |
|---|---|
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
7-chloro-3-(3-chlorophenyl)-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H8Cl2INO2/c16-8-3-1-2-7(4-8)13-14(20)9-5-11(18)10(17)6-12(9)19-15(13)21/h1-6H,(H2,19,20,21) |
Clave InChI |
RUXJXHHUPSHDAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B15360140.png)
![(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine](/img/structure/B15360142.png)
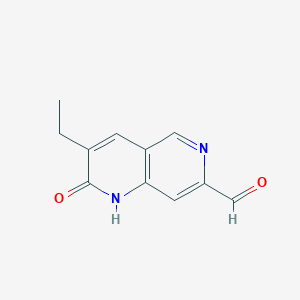

![[(2S)-2-methyltetrahydrofuran-2-yl]methanol](/img/structure/B15360158.png)
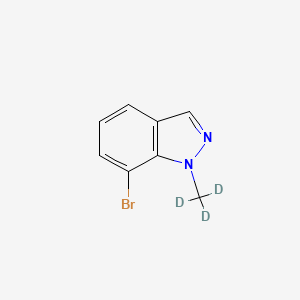
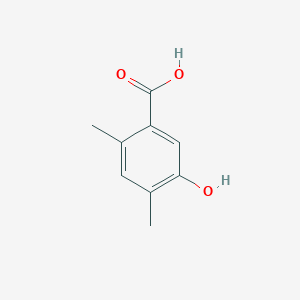
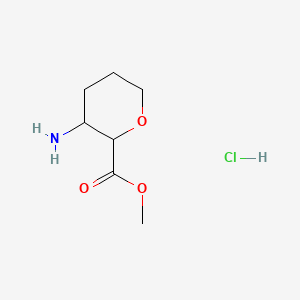
![2-(4-Nitrophenyl)imidazo[1,2-a]pyrazin-3-ol](/img/structure/B15360176.png)

![7a-Methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15360194.png)
